N-(3,3-diphenylpropyl)-3-fluorobenzamide
Description
Contextual Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry
The benzamide scaffold is a privileged structure in drug discovery, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com This structural motif is recognized for its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. nih.gov The amide linkage in benzamides is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
The versatility of the benzamide scaffold is evident in the broad spectrum of drugs that incorporate it. These include antipsychotics, antiemetics, analgesics, and anticancer agents. walshmedicalmedia.compharmaguideline.comnih.govnih.govresearchgate.netnih.gov The ability to readily modify the benzene (B151609) ring and the amide nitrogen allows for the fine-tuning of a compound's steric and electronic properties, enabling the optimization of its affinity and selectivity for a specific biological target.
Table 1: Examples of Pharmacologically Active Benzamide Derivatives
| Compound Name | Therapeutic Class | Key Structural Features |
| Metoclopramide | Antiemetic, Prokinetic | Substituted benzamide with a diaminoethyl side chain |
| Sulpiride | Antipsychotic | Substituted benzamide with a pyrrolidinyl-methyl side chain |
| Entinostat | Anticancer (HDAC inhibitor) | Benzamide with a long linker to a zinc-binding group |
| Moclobemide | Antidepressant (MAO inhibitor) | Morpholino-ethyl substituted benzamide |
Role of Fluorine Substitution in Modulating Pharmacological Properties
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.comtandfonline.comnih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa. wallenberg.orgbenthamscience.comalfa-chemistry.comingentaconnect.com
Fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. mdpi.combenthamdirect.com The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with a biological target. researchgate.net Furthermore, the strategic placement of fluorine can lead to more favorable conformational preferences, enhancing binding to a receptor's active site. tandfonline.com
Table 2: Impact of Fluorine Substitution on Drug Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Often Increased | The C-F bond is strong and resistant to enzymatic cleavage. nih.gov |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable electrostatic and polar interactions. nih.gov |
| Lipophilicity | Generally Increased | Can enhance membrane permeability. mdpi.combenthamscience.com |
| pKa | Can be Modulated | The strong electron-withdrawing nature of fluorine can alter the acidity/basicity of proximal functional groups. researchgate.net |
Overview of the Diphenylpropyl Moiety in Ligand Design
The diphenylpropyl moiety is a significant structural feature found in a variety of biologically active compounds, particularly those targeting the central nervous system. nce.ac.indrugbank.com This bulky, lipophilic group can contribute to a molecule's ability to cross the blood-brain barrier and can engage in hydrophobic and van der Waals interactions within the binding pockets of receptors.
Derivatives of 3,3-diphenylpropylamine (B135516) have been explored for their activity as opioid receptor ligands, with some exhibiting potent analgesic properties. nih.govnih.govnih.gov The two phenyl rings provide a large surface area for interaction with receptor sites, and their conformational flexibility allows the moiety to adopt an optimal orientation for binding. The presence of this group in N-(3,3-diphenylpropyl)-3-fluorobenzamide suggests a potential for interaction with targets that have a pronounced hydrophobic binding domain.
Foundational Principles Guiding Academic Inquiry into this compound
While specific published research on this compound is limited, the foundational principles guiding academic inquiry into this molecule can be inferred from the well-established roles of its constituent parts. The design of this compound likely stems from a hypothesis-driven approach in drug discovery, aiming to combine the favorable properties of the benzamide scaffold, the metabolic and electronic advantages of fluorine substitution, and the specific receptor-targeting potential of the diphenylpropyl moiety.
Academic inquiry would likely focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activity. Key research questions would include:
What is the optimal synthetic route to produce this compound with high purity and yield?
What are the physicochemical properties of the compound, such as its solubility, lipophilicity, and metabolic stability?
What is the in vitro pharmacological profile of the compound across a range of biological targets, particularly those known to interact with benzamides or diphenylpropylamines?
What are the structure-activity relationships (SAR) for this chemical series, and how do modifications to the benzamide ring, the fluorine position, or the diphenylpropyl group affect biological activity?
The investigation of this compound represents a logical progression in the exploration of chemical space around known pharmacophores. Its study could lead to the discovery of novel chemical probes to investigate biological pathways or even new therapeutic leads. The absence of extensive literature on this specific compound highlights it as a potentially underexplored area with opportunities for new discoveries in chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-20-13-7-12-19(16-20)22(25)24-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRSRXZUBUNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3,3 Diphenylpropyl 3 Fluorobenzamide and Structural Analogues
Modular Synthetic Strategies for Benzamide (B126) Assembly
Modular synthesis provides a powerful approach for the rapid generation of diverse chemical libraries. acs.orgresearchgate.netnih.gov For N-(3,3-diphenylpropyl)-3-fluorobenzamide, a modular strategy involves the separate synthesis of key building blocks—the 3-fluorobenzamide (B1676559) subunit and the 3,3-diphenylpropylamine (B135516) intermediate—which are then combined in a final coupling step. This approach allows for extensive variation in both the aromatic and aliphatic portions of the molecule, facilitating the exploration of the chemical space around the parent compound.
A retrosynthetic analysis of this compound reveals two primary disconnection points: the amide bond and the carbon-carbon bonds within the diphenylpropylamine fragment. The amide bond disconnection is the most straightforward, leading to 3-fluorobenzoic acid (or its activated derivative) and 3,3-diphenylpropylamine. This modularity is highly advantageous for creating analogues, as a variety of substituted benzoic acids and amines can be readily accessed and coupled. chinesechemsoc.org
Recent advancements in dearomative carbamoylative difunctionalizations of arene π-systems offer a novel modular strategy for accessing β-functionalized primary amides. chinesechemsoc.org While not directly applied to this specific tertiary amide, the principles of modular assembly and functionalization are highly relevant.
Convergent Synthesis Approaches for the 3-Fluorobenzamide Subunit
The synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid is typically achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a versatile intermediate that can react with a wide range of amines to form the corresponding benzamides.
Alternatively, direct coupling methods can be employed, bypassing the need for the acid chloride. These methods utilize coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. This approach can be advantageous for sensitive substrates or when avoiding harsh reagents is desirable.
Derivatization Techniques for the 3,3-Diphenylpropylamine Intermediate
The 3,3-diphenylpropylamine intermediate is a critical component that can be modified to probe its influence on biological activity. Derivatization is a technique that transforms a chemical compound into a product with a similar chemical structure, known as a derivative. researchgate.net
The synthesis of 3,3-diphenylpropylamine itself can be achieved through several routes. One common method involves the alkylation of diphenylmethane. Subsequent functional group transformations can then be used to introduce the amine functionality.
A variety of derivatization methods exist for the analysis of amines, which can be adapted for synthetic purposes. researchgate.net These often involve reactions with reagents that target the amine group, but for synthetic derivatization, the focus is on modifying other parts of the molecule while preserving the amine for the final coupling step.
Optimization of Amide Bond Formation Reactions
The formation of the amide bond between the 3-fluorobenzamide subunit and the 3,3-diphenylpropylamine intermediate is a pivotal step in the synthesis. researchgate.net The Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, is a classic and often effective method. youtube.com
However, for more complex or sensitive substrates, a variety of modern coupling reagents have been developed to promote efficient amide bond formation under mild conditions. researchgate.net These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.
Commonly Used Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, but can lead to side products. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, suitable for hindered substrates. |
| Uronium/Guanidinium Salts | HBTU, HATU | Fast reaction rates, low racemization for chiral substrates. |
The optimization of the reaction conditions is crucial to maximize the yield and purity of the final product. researchgate.net Factors to consider include the choice of solvent, base, temperature, and reaction time. For instance, the use of a non-nucleophilic base is often preferred to avoid competing reactions. Microwave irradiation has also been shown to accelerate amide bond formation and improve yields in some cases. researchgate.net
Considerations for Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Molecular Imaging Applications
The development of radiolabeled analogues, particularly with fluorine-18 (¹⁸F), is of significant interest for molecular imaging applications such as Positron Emission Tomography (PET). nih.govnih.gov The short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient radiolabeling procedures. nih.gov
For this compound, the fluorine atom on the benzamide ring is the logical site for ¹⁸F incorporation. The radiosynthesis would typically involve a nucleophilic aromatic substitution reaction on a suitable precursor.
Key Considerations for ¹⁸F-Radiosynthesis:
Precursor Design: A precursor molecule with a good leaving group (e.g., nitro, trimethylammonium) at the 3-position of the benzamide ring is required.
Labeling Conditions: The reaction with [¹⁸F]fluoride is typically carried out in an aprotic solvent in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base.
Automation: For clinical applications, the radiosynthesis is often automated using a synthesis module to ensure reproducibility and radiation safety. mdpi.com
Purification: Rapid and efficient purification of the radiolabeled product is essential to remove unreacted [¹⁸F]fluoride and other impurities.
The development of prosthetic groups, which are small molecules that are first radiolabeled and then conjugated to the target molecule, represents an alternative strategy. nih.gov This can be particularly useful if direct radiolabeling of the target molecule is challenging.
Purification and Reaction Monitoring Techniques
Careful monitoring of the reaction progress and effective purification of the final product are essential to ensure the quality and purity of this compound.
Reaction Monitoring:
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. orgsyn.org The choice of eluent is critical for achieving good separation of the components. orgsyn.org
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can provide quick structural information about the components of a reaction mixture without the need for extensive sample preparation.
Purification Techniques:
Crystallization: If the product is a solid, recrystallization is an effective method for purification. scribd.com The choice of solvent is crucial for obtaining high-purity crystals. scribd.com
Column Chromatography: This is a versatile technique for separating the desired product from impurities based on their differential adsorption to a stationary phase.
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification by selectively retaining either the product or the impurities.
The identity and purity of the final compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Elucidation of Molecular Structure and Conformation in N 3,3 Diphenylpropyl 3 Fluorobenzamide Studies
Application of Spectroscopic Methods for Structural Assignment
Spectroscopic analysis is fundamental for the structural verification of N-(3,3-diphenylpropyl)-3-fluorobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide characteristic signals that correspond to the molecule's specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the amide proton. The protons on the 3-fluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The diphenyl groups would likely show multiplets in the aromatic region. The propyl chain protons would appear as multiplets in the aliphatic region, and the amide (N-H) proton would typically resonate as a broad singlet or a triplet, depending on its coupling with the adjacent methylene (B1212753) group.
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms in the molecule. The carbon atoms of the 3-fluorophenyl ring would show characteristic chemical shifts and coupling constants with the fluorine atom (¹JCF, ²JCF, etc.). The carbonyl carbon of the amide group would appear at a downfield chemical shift, typically in the range of 165-170 ppm. mdpi.com Studies on other N-substituted benzamides are used to predict these assignments. journals.co.za
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key diagnostic absorptions for this compound would include:
A sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
A strong absorption band around 1650-1680 cm⁻¹ for the C=O stretching vibration (Amide I band). mdpi.com
An absorption band around 1530-1550 cm⁻¹ for the N-H bending and C-N stretching vibrations (Amide II band).
Vibrations corresponding to C-F stretching would also be present.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Wavenumber | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic-H (3-fluorophenyl) | δ 7.0 - 8.0 ppm | Complex multiplets due to H-H and H-F coupling. |
| Aromatic-H (diphenyl) | δ 7.2 - 7.5 ppm | Multiplets. | |
| Aliphatic-H (CH₂, CH) | δ 2.0 - 4.5 ppm | Multiplets corresponding to the propyl chain. | |
| Amide-H (N-H) | δ 8.0 - 9.0 ppm | Broad singlet or triplet. | |
| ¹³C NMR | Carbonyl (C=O) | δ 165 - 170 ppm | Characteristic amide carbonyl signal. mdpi.com |
| Aromatic-C (C-F) | δ 160 - 165 ppm | Large one-bond C-F coupling constant (¹JCF). | |
| Aromatic/Aliphatic-C | δ 25 - 145 ppm | Signals for all other carbons. | |
| IR | N-H Stretch | ~3300 cm⁻¹ | Characteristic of a secondary amide. mdpi.com |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | Strong absorption. mdpi.com | |
| N-H Bend (Amide II) | ~1540 cm⁻¹ | Medium to strong absorption. |
Investigation of Conformational Preferences and Rotational Barriers
The conformational flexibility of this compound is primarily governed by rotation around several key single bonds. The study of these rotational barriers is crucial for understanding the molecule's three-dimensional shape and dynamic behavior. chemistrysteps.com
Rotation around the Amide C(O)-N Bond: The amide bond possesses significant partial double-bond character due to resonance, which results in a substantial barrier to rotation. This restricted rotation can lead to the existence of distinct syn and anti conformers. Studies on related N-benzhydrylformamides using dynamic NMR and DFT calculations have shown that the rotational barrier for the formyl group is typically in the range of 20-23 kcal/mol. mdpi.comnih.gov A similar energy barrier can be anticipated for the benzamide (B126) group in the title compound.
Rotation around the Aryl-C(O) Bond: Rotation around the bond connecting the 3-fluorophenyl ring and the carbonyl group also influences the molecule's conformation. In related tertiary aromatic amides, the barrier to this rotation can be significant, especially with bulky ortho-substituents, reaching up to 19.2 kcal/mol. nsf.gov While the title compound has a less sterically hindered meta-substituent, this rotation is still a key conformational determinant.
Flexibility of the N-(3,3-diphenylpropyl) Group: The propyl chain allows for considerable conformational freedom. Rotations around the C-C single bonds of the propyl chain will lead to various staggered and gauche conformations, with the lowest energy conformer minimizing steric interactions between the bulky diphenylmethyl group and the benzamide moiety. libretexts.org
Table 2: Estimated Rotational Barriers in this compound Based on Analogous Compounds
| Rotatable Bond | Description | Estimated Barrier (kcal/mol) | Reference Compound Type |
|---|---|---|---|
| Aryl-C(O) | Rotation of the 3-fluorophenyl ring | 5 - 15 | Substituted Benzamides nsf.gov |
| C(O)-N | Amide bond rotation | 18 - 23 | N-Benzhydrylformamides mdpi.comnih.gov |
| N-CH₂ | Rotation of the propyl substituent | Lower; depends on steric clash | General Conformational Analysis libretexts.org |
Solid-State Structural Characterization (e.g., X-ray crystallography for related compounds)
Although a specific crystal structure for this compound is not reported, X-ray diffraction studies of similar benzamides provide a robust model for its likely solid-state architecture. x-mol.net Crystal structures of related secondary amides reveal that the amide group is typically planar or near-planar. iucr.org
The dominant intermolecular interaction that dictates the crystal packing is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction commonly leads to the formation of one-dimensional chains or centrosymmetric dimers in the crystal lattice. researchgate.net
Table 3: Typical Structural Parameters for Benzamides from X-ray Crystallography of Related Compounds
| Parameter | Typical Value | Reference |
|---|---|---|
| C=O Bond Length | 1.22 - 1.24 Å | nih.gov |
| C(O)-N Bond Length | 1.33 - 1.35 Å | iucr.org |
| Aryl-C(O) Bond Length | 1.48 - 1.51 Å | x-mol.net |
| Amide N-H···O H-Bond Distance | 1.8 - 2.2 Å | researchgate.net |
| Aryl-C(O)-N-C Dihedral Angle | Near 180° (trans is preferred) | iucr.org |
Analysis of Intramolecular Interactions Influencing Molecular Architecture
The final conformation of this compound is a delicate balance of stabilizing and destabilizing intramolecular forces.
Steric Hindrance: The most significant factor is likely the steric repulsion between the large 3,3-diphenylpropyl group and the 3-fluorobenzoyl unit. This steric clash will govern the preferred rotational angles around the N-CH₂ and Aryl-C(O) bonds to minimize van der Waals strain. imperial.ac.uk
Weak Hydrogen Bonds: The presence of potential hydrogen bond donors (N-H, C-H) and acceptors (C=O, F) allows for the possibility of weak intramolecular hydrogen bonds. While an N-H···F interaction is unlikely due to the meta position of the fluorine, a C-H···F or C-H···O interaction involving protons from the propyl chain or the aromatic rings could occur. doi.orgucla.edu Such interactions, though weak, can contribute to stabilizing a particular conformation.
Resonance Effects: The resonance within the amide group enforces planarity, while resonance within the fluorophenyl ring influences its electronic properties. These electronic effects are fundamental to the molecule's intrinsic geometry.
Computational Chemistry and in Silico Modeling of N 3,3 Diphenylpropyl 3 Fluorobenzamide
Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic characteristics and reactivity of N-(3,3-diphenylpropyl)-3-fluorobenzamide. These methods provide a detailed picture of the molecule's electron distribution and energetic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine a variety of molecular properties. By using basis sets such as 6-31++G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry to its lowest energy state.
These calculations yield important data, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. Furthermore, DFT is used to compute electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. scispace.com For instance, the oxygen atom of the carbonyl group and the fluorine atom are expected to be electron-rich, while the hydrogen atom of the amide group is likely to be electron-deficient.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Predicted Value | Unit |
| Total Energy | -1095.45 | Hartrees |
| Dipole Moment | 3.25 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
Note: The values in this table are representative examples based on similar structures and are for illustrative purposes.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich diphenylpropyl moiety, while the LUMO may be distributed over the fluorobenzamide ring. Analysis of related benzamide (B126) derivatives suggests that the HOMO-LUMO gap would be significant, indicating a relatively stable compound.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand and understanding the specifics of their interaction.
The structure of this compound, featuring a diphenylpropyl group and a fluorinated benzamide, shares similarities with compounds known to interact with specific biological targets. For example, derivatives of 1-(3,3-diphenylpropyl)-piperidine have been studied as CCR5 receptor antagonists, which are important in HIV research. nih.gov Similarly, fluorinated benzamides have been investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key target in managing cardiovascular diseases. researchgate.net Therefore, CCR5 and CETP represent putative biological targets for docking studies with this compound. Other potential targets could include enzymes like aromatase or various kinases, which are often targeted by structurally related molecules in cancer research. researchgate.net
Once a putative target is identified, molecular docking simulations can predict the most stable binding pose of this compound within the target's active site. The simulation software calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. jppres.com
Table 2: Illustrative Molecular Docking Results for this compound with Putative Targets
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| CCR5 Receptor | -9.2 | Tyr108, Gln194, Trp248 |
| CETP (2OBD) | -8.5 | Phe180, Ile195, Arg203 |
| Aromatase (3S7S) | -7.8 | Thr310, Ala306, Phe221 |
Note: These results are hypothetical and serve to illustrate the type of data generated from molecular docking studies.
A crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the target protein. These interactions are critical for the stability of the ligand-protein complex. Key contacts for this compound would likely include:
Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the fluorine atom can act as hydrogen bond acceptors. nih.gov
Hydrophobic Interactions: The two phenyl rings of the diphenylpropyl group provide a large hydrophobic surface that can form favorable interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings of the ligand can stack with the side chains of aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the target protein.
Halogen Bonds: The fluorine atom on the benzamide ring could potentially form halogen bonds with electron-rich atoms in the binding site.
By elucidating these specific contacts, researchers can understand the structural basis for the compound's binding affinity and selectivity, which is essential for the rational design of more potent and specific molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a molecule like this compound, QSAR can be employed to predict its potential biological effects by comparing its structural features to those of known active compounds. This approach is instrumental in prioritizing molecules for synthesis and experimental testing, thereby saving time and resources. researchgate.net Studies on structurally related 1-(3,3-diphenylpropyl)-piperidinyl derivatives have successfully used QSAR to model their activity as CCR5 modulators, demonstrating the applicability of this methodology to compounds containing the 3,3-diphenylpropyl scaffold. researchgate.netnih.gov
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For this compound, a wide range of descriptors would be calculated to capture its physicochemical properties. These are typically categorized as 1D, 2D, or 3D descriptors.
Research on analogous structures indicates that key descriptors often include those related to electronic properties, hydrophobicity, and steric characteristics. researchgate.net For instance, a QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas revealed that parameters like the highest occupied molecular orbital (HOMO), molecular weight, molecular volume, molar refractivity, and LogP were crucial for explaining the biological activity. researchgate.net
A representative set of molecular descriptors that would be calculated for this compound is presented below.
| Descriptor Class | Specific Descriptor | Potential Relevance for this compound |
| Constitutional (1D) | Molecular Weight (MW) | Influences overall size, diffusion, and transport properties. |
| Atom Count | Basic structural property related to molecular size. | |
| Topological (2D) | Wiener Index | Describes molecular branching and compactness. |
| Kier & Hall Connectivity Indices | Encodes information about the connectivity and branching of the molecule. | |
| Geometrical (3D) | Molecular Volume (V) | Relates to steric fit within a potential binding site. |
| Surface Area | Influences interactions with solvent and receptor surfaces. | |
| Physicochemical | LogP (Octanol/Water Partition) | Key measure of hydrophobicity, crucial for membrane permeability and binding. |
| Molar Refractivity (MR) | Encodes molar volume and polarizability, related to steric and dispersion forces. | |
| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. |
| Dipole Moment | Quantifies charge distribution, important for electrostatic interactions. |
This table is illustrative and represents a subset of the hundreds of descriptors that can be calculated using specialized software.
Once descriptors are calculated for a set of molecules (a "training set"), statistical methods are used to build the predictive QSAR model. nih.gov For a compound series including this compound, various linear and non-linear modeling techniques could be applied.
Linear Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common starting points that create a linear equation relating the descriptors to activity. nih.gov
Non-Linear Methods: Given the conformational flexibility of the diphenylpropyl group, non-linear relationships between structure and activity are likely. Therefore, methods like Artificial Neural Networks (ANN) and Multivariate Adaptive Regression Splines (MARS) are often employed. researchgate.net ANNs can model complex, non-linear data, while MARS can identify important descriptors and their interactions without being a complete "black box".
A crucial step is model validation to ensure its robustness and predictive power. A typical validation workflow would include:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built on a subset of the training data and tested on the remaining data. researchgate.net
External Validation: The finalized model's predictive ability is assessed on an external test set of compounds that were not used during model development.
Y-scrambling: The biological activity values are randomly shuffled to ensure the model's correlations are not due to chance.
A successful QSAR model for a series containing this compound would exhibit high correlation coefficients (r²) for the training set and high predictive correlation coefficients (q²) from cross-validation. tandfonline.com
A QSAR model's predictions are only reliable for compounds that are similar to those in the training set. The "Applicability Domain" (AD) defines this chemical space. It is a critical component of QSAR validation, ensuring the model is not used to make unreliable extrapolations. For any QSAR model developed for this compound, its AD must be clearly defined.
Methods to determine the AD often involve:
Descriptor Range: The simplest method is to define the minimum and maximum values for each descriptor in the training set. A new compound is inside the AD if its descriptor values fall within these ranges.
Distance-Based Methods: The similarity of a new compound to the training set compounds is measured in descriptor space. For example, a threshold can be set for the Tanimoto distance or Euclidean distance to the nearest neighbor in the training set.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a flexible molecule like this compound, MD simulations are invaluable for understanding its dynamic behavior and conformational landscape, which are critical for its interaction with biological targets.
MD simulations on benzamide derivatives have been used to elucidate their action mechanisms and binding stability. rsc.orgnih.gov A simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over nanoseconds or even microseconds.
Key insights from MD simulations would include:
Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule in solution. The flexible propyl chain allows the two phenyl rings to adopt various orientations relative to the fluorobenzamide head, and MD can reveal the most probable arrangements.
Interaction with Binding Sites: If a potential protein target is known, MD simulations of the ligand-protein complex can assess the stability of the binding pose, identify key interacting amino acid residues, and reveal how the ligand adapts its conformation to fit the binding pocket.
Solvent Effects: Understanding how the molecule interacts with surrounding water molecules and how solvation affects its conformation and availability for binding.
Chemoinformatic Approaches for Chemical Space Exploration and Library Design
Chemoinformatics provides the tools to organize, analyze, and mine large chemical datasets. For this compound, these approaches are essential for exploring its "chemical neighborhood" and designing focused libraries of related compounds for further investigation.
The goal of library design is to create a set of new, synthetically accessible molecules that systematically explore the structure-activity relationship around the parent scaffold. This can be achieved by:
Defining the Scaffold: The this compound structure is broken down into its core components and points of variation. For example, substitutions could be explored on the two phenyl rings or the fluorobenzamide ring.
Virtual Library Enumeration: Using databases of commercially available building blocks (e.g., different amines and carboxylic acids for an amide coupling reaction), a large virtual library of potential analogs can be generated. chemrxiv.org
Diversity and Property Analysis: The virtual library is analyzed to ensure chemical diversity and drug-like properties. Chemoinformatic tools are used to calculate properties (like LogP, molecular weight, number of hydrogen bond donors/acceptors) for all virtual compounds and filter out those with undesirable characteristics.
Compound Selection: A smaller, representative subset of compounds is selected from the virtual library for synthesis. This selection can be guided by diversity analysis to ensure broad coverage of the chemical space or by a QSAR model to prioritize compounds predicted to be highly active.
This rational approach to library design, grounded in chemoinformatic principles, is far more efficient than random synthesis and allows for a more systematic exploration of the potential of the this compound scaffold.
Preclinical Pharmacological Profiling and Mechanistic Investigations of N 3,3 Diphenylpropyl 3 Fluorobenzamide
Biochemical Characterization of Enzyme Inhibition
Inhibition Kinetics and Potency (e.g., IC50, Ki determination)
No publicly available data.
Substrate and Cofactor Dependencies
No publicly available data.
Receptor Binding and Functional Assays
Ligand-Receptor Interaction Studies
No publicly available data.
Agonist, Antagonist, or Modulator Activity Assessment
No publicly available data.
Cellular Pharmacology and Target Engagement Studies (in in vitro cell-based models)
No publicly available data.
Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound N-(3,3-diphenylpropyl)-3-fluorobenzamide corresponding to the requested sections on cellular pathway modulation, phenotypic screening, in vivo efficacy, or biodistribution.
Therefore, it is not possible to provide the detailed article as outlined in the prompt. Scientific articles require specific research findings, and no such findings for "this compound" in these areas could be located in the public domain.
Structure Activity Relationship Sar Analysis of N 3,3 Diphenylpropyl 3 Fluorobenzamide Analogues
Identification of Structural Determinants for Biological Activity
The biological activity of N-(3,3-diphenylpropyl)-3-fluorobenzamide analogues is determined by the interplay of its main structural components. The benzamide (B126) portion of the molecule is a common feature in many biologically active compounds. researchgate.net The specific arrangement of the 3-fluorobenzamide (B1676559) moiety, the length and nature of the propyl chain, and the presence of the two phenyl groups are all crucial for receptor interaction.
Quantitative structure-activity relationship (QSAR) models have been developed for similar compound series, such as 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides, to understand the structural requirements for biological activity. nih.gov These studies highlight the importance of specific structural features for binding affinity.
Impact of Substitutions on the 3-Fluorobenzamide Moiety
The 3-fluorobenzamide moiety plays a significant role in the molecule's interaction with its biological target. The position and nature of the substituent on the benzamide ring can drastically alter activity.
Position of the Fluoro Group: The placement of the fluorine atom at the 3-position is often specific. In other benzamide series, moving a substituent to a different position, such as from the 2-position to the 3- or 4-position, can significantly impact activity. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives, the 2-fluoro substitution was found to be important for dual-target inhibition of EGFR and HDAC3. nih.gov
Nature of the Substituent: Replacing the fluorine with other groups can modulate activity. Studies on other benzamide series have shown that electron-withdrawing groups, like halogens, can influence the activity profile. researchgate.net For example, in a series of 3,4-disubstituted 1,2,5-oxadiazoles, 3-fluorobenzamides showed varying antiplasmodial activity. mdpi.com
The following table summarizes the impact of various substitutions on the benzamide ring based on findings from related compound classes.
| Substituent at 3-position | Observed Effect on Activity (in related series) | Reference |
| Fluoro (F) | Can be critical for specific target interactions. | nih.gov |
| Chloro (Cl) | Often enhances potency. | nih.gov |
| Methyl (CH3) | Can lead to high activity, depending on the target. | mdpi.com |
| Trifluoromethyl (CF3) | Can also result in high activity. | mdpi.com |
Influence of Modifications to the 3,3-Diphenylpropyl Chain
The 3,3-diphenylpropyl group is a key hydrophobic feature that significantly influences the binding of the molecule. The two phenyl rings are thought to engage in hydrophobic interactions with the receptor.
Aromatic Substitutions: The substitution pattern on the phenyl rings of the diphenylpropyl moiety is a critical determinant of activity. In related series, the presence and position of substituents on aromatic rings can dramatically affect potency and selectivity. researchgate.net
Chain Length and Flexibility: The three-carbon propyl chain provides a specific spatial arrangement between the benzamide and the diphenyl groups. Altering the length of this chain can disrupt the optimal positioning of these key pharmacophores, leading to a decrease in activity.
The table below illustrates the importance of the diphenylpropyl moiety by comparing it with other side chains in different molecular contexts.
| Side Chain Modification | General Impact on Activity | Reference |
| Variation in Phenyl Substituents | Can fine-tune potency and selectivity. | researchgate.net |
| Alteration of Chain Length | Can negatively impact binding affinity. | nih.gov |
Role of the Amide Linker and Linker Length Variations
The amide linker is a crucial structural element, providing a rigid and planar connection between the 3-fluorobenzamide and the 3,3-diphenylpropyl moieties. It also serves as a hydrogen bond donor and acceptor, which can be vital for receptor binding. nih.gov
Amide Bond Bioisosteres: Replacing the amide bond with bioisosteres such as oxazoles, oxadiazoles, or triazoles is a common strategy in medicinal chemistry to improve properties like metabolic stability. nih.govnih.gov The success of such a replacement depends heavily on the specific receptor interactions.
Linker Length: As mentioned previously, the length of the linker is critical. SAR studies on various classes of compounds have shown that even small changes in the linker length, often by a single atom, can lead to a significant loss of potency. nih.gov
This table shows some common amide bioisosteres and their potential utility.
| Amide Bioisostere | Potential Advantage | Reference |
| 1,2,3-Triazole | Can alter binding mode and properties. | nih.gov |
| Oxadiazole | Can improve metabolic stability. | nih.gov |
| Ester | May change binding affinity and staining properties in imaging agents. | nih.govrsc.org |
Stereochemical Effects on Receptor Recognition and Efficacy
While this compound itself is achiral, the introduction of stereocenters into the molecule, either in the linker or on the side chains, can have a profound impact on biological activity.
Chirality in the Linker: In related structures where the linker contains a chiral center, a clear preference for one enantiomer over the other is often observed. For example, in a series of GPR139 agonists, a preference for the natural L-configuration of an amino acid linker was noted. nih.gov
Atropisomerism: Although less common, restricted rotation around single bonds in highly substituted analogues could potentially lead to atropisomers, which may exhibit different biological activities.
The following table highlights the importance of stereochemistry in similar molecules.
| Stereochemical Feature | Observed Effect on Activity | Reference |
| Enantiomers at a Chiral Center | Often exhibit significant differences in potency. | nih.gov |
Rational Design Principles Derived from SAR Data
The collective SAR data provides a roadmap for the rational design of new analogues of this compound with potentially improved properties.
Optimizing the Benzamide Moiety: The 3-fluoro substituent can be explored by replacing it with other small, electron-withdrawing groups to potentially enhance potency.
Modifying the Diphenylpropyl Group: Systematic exploration of substituents on the phenyl rings could lead to improved selectivity or potency.
Linker and Bioisostere Replacement: The amide linker can be replaced with known bioisosteres to improve pharmacokinetic properties, although this must be done with careful consideration of the required geometry for receptor binding. nih.gov
Introduction of Rigidity: Introducing conformational constraints, for example by cyclizing parts of the molecule, can lock the molecule in its bioactive conformation, potentially increasing potency.
Computational methods, such as docking simulations and 3D-QSAR, can be powerful tools to guide the design of new analogues by predicting their binding modes and activities. nih.govnih.gov
Future Research Directions and Therapeutic Potential Preclinical Focus
Exploration of Novel Biological Targets and Therapeutic Areas
The unique structure of N-(3,3-diphenylpropyl)-3-fluorobenzamide, featuring a flexible diphenylpropyl group and a rigid, electron-withdrawing fluorobenzamide, makes it a candidate for investigation across multiple therapeutic domains. The exploration of its biological targets would be the foundational step in elucidating its therapeutic potential.
The presence of the fluorobenzamide moiety is significant, as fluorinated compounds are prevalent in pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com Benzamide (B126) derivatives themselves are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nanobioletters.comnih.gov For instance, certain benzamides have been developed as PARP inhibitors for cancer therapy, while others show potent antimicrobial effects. researchgate.net
The N-(3,3-diphenylpropyl) portion of the molecule is structurally related to components of other bioactive compounds, such as those with antioxidant properties and those targeting cardiovascular pathways. researchgate.net Derivatives of 3,3-diphenylpropionic acid have been synthesized and evaluated for various pharmacological activities, indicating that this scaffold can interact with a range of biological systems. researchgate.net
Future research should, therefore, involve broad-based phenotypic screening and target-based assays to identify the primary biological activities of this compound.
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale Based on Structural Analogs | Potential Molecular Target Class |
|---|---|---|
| Oncology | Fluorobenzamides are used as cytotoxic prodrugs and kinase inhibitors. researchgate.netgoogle.com | Kinases, DNA repair enzymes (e.g., PARP), E3 ligases (e.g., Cereblon). nih.govresearchgate.net |
| Infectious Diseases | Substituted benzamides have demonstrated broad-spectrum antibacterial and antifungal activity. nanobioletters.com | Bacterial or fungal metabolic enzymes, cell wall synthesis machinery. |
| Inflammation | Amide derivatives are implicated in the modulation of inflammatory processes. researchgate.net | Cyclooxygenases (COX), lipoxygenases (LOX), cytokine receptors. |
| Cardiovascular Diseases | The diphenylpropyl moiety is found in compounds related to cardiovascular drugs like Lercanidipine. veeprho.comanaxlab.com | Ion channels (e.g., calcium channels), G-protein coupled receptors (GPCRs). |
| Neurodegenerative Diseases | The diphenyl moiety is a feature of compounds targeting CNS pathways. | Serotonin transporters, dopamine (B1211576) receptors, enzymes involved in oxidative stress. nih.gov |
Development as Advanced Molecular Probes for Basic Research
Beyond direct therapeutic applications, this compound could serve as a valuable scaffold for the creation of advanced molecular probes. Such probes are essential tools for basic research, enabling the study of biological pathways and target validation.
The fluorine atom is a particularly useful label for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F-NMR is a powerful technique for studying drug-protein interactions, as there is no endogenous ¹⁹F signal in biological systems. A fluorinated probe like this compound could be used to directly observe binding events with its target protein.
Furthermore, the compound can be derivatized to incorporate other functionalities for various applications:
Fluorescent Probes: Attachment of a fluorophore would allow for visualization of the compound's localization in cells via fluorescence microscopy.
Biotinylated Probes: Addition of a biotin (B1667282) tag would enable affinity purification of the target protein from cell lysates, a crucial step in target identification.
Photoaffinity Probes: Incorporation of a photoreactive group would allow for covalent cross-linking of the probe to its target upon UV irradiation, permanently labeling the binding site for subsequent analysis.
Table 2: Strategies for Molecular Probe Development
| Probe Type | Required Modification | Research Application |
|---|---|---|
| ¹⁹F-NMR Probe | No modification needed. | Studying drug-target binding kinetics and thermodynamics. |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, rhodamine) to a non-critical position on the molecule. | Cellular imaging, flow cytometry, and fluorescence polarization assays. |
| Affinity Probe | Addition of a biotin tag via a flexible linker. | Target identification and validation through pull-down assays and mass spectrometry. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, azirine). | Mapping the precise binding site on the target protein. |
Strategies for Lead Optimization and Preclinical Candidate Selection
Once an initial "hit" compound with promising biological activity is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the compound's potency, selectivity, and pharmacokinetic properties to generate a preclinical candidate. google.com
For this compound, a systematic Structure-Activity Relationship (SAR) study would be essential. This involves synthesizing a library of analogues with specific modifications to understand how each part of the molecule contributes to its activity.
Key optimization strategies would include:
Aromatic Ring Substitution: Introducing different substituents on the two phenyl rings of the diphenylpropyl group and the fluorobenzamide ring to modulate electronic and steric properties.
Modification of the Propyl Linker: Altering the length or rigidity of the three-carbon chain to optimize the orientation of the aromatic groups.
Amide Bond Replacement: Replacing the amide bond with bioisosteres (e.g., reverse amides, sulfonamides) to improve metabolic stability and explore different hydrogen bonding patterns.
Table 3: Illustrative Lead Optimization Strategies
| Molecular Modification | Desired Outcome | Example |
|---|---|---|
| Varying Fluorine Position | Optimize binding interactions and metabolic stability. | Synthesize 2-fluoro and 4-fluoro benzamide analogues. |
| Diphenyl Ring Substitution | Enhance potency and selectivity; improve solubility. | Introduce small alkyl, methoxy, or chloro groups at the para position of one or both phenyl rings. |
| Amide N-H Alkylation | Modulate hydrogen bonding capacity and membrane permeability. | Replace the amide proton with a methyl group. |
| Introducing Polar Groups | Increase aqueous solubility. | Add a hydroxyl or amino group to one of the phenyl rings. |
Potential for Combination Research with Existing Therapeutic Modalities
Modern therapeutic strategies, particularly in oncology, often rely on combination therapies to enhance efficacy and overcome drug resistance. If this compound is found to have, for example, anticancer activity, its potential in combination with established treatments would be a critical area of research.
Possible combination approaches include:
Synergy with Chemotherapy: Combining the compound with standard cytotoxic agents (e.g., taxanes, platinum-based drugs) could lead to a synergistic effect, allowing for lower doses of each agent and potentially reducing toxicity.
Combination with Targeted Therapies: If the compound inhibits a novel pathway, it could be combined with existing targeted drugs (e.g., kinase inhibitors) to block cancer growth through multiple mechanisms.
Antibody-Drug Conjugates (ADCs) or Prodrug Therapy: The fluorobenzamide moiety is present in compounds designed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). google.com In this approach, an antibody delivers an enzyme to the tumor site, which then activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent specifically at the tumor. This compound could be investigated as a scaffold for such prodrugs.
Table 4: Hypothetical Combination Strategies in Oncology
| Combination Partner | Rationale | Preclinical Evaluation Model |
|---|---|---|
| Paclitaxel | Potential for synergistic inhibition of cell proliferation. | In vitro cytotoxicity assays on various cancer cell lines; in vivo xenograft models. |
| EGFR Inhibitor (e.g., Gefitinib) | Dual blockade of distinct signaling pathways crucial for tumor survival. | Cell lines with known EGFR mutation status; patient-derived xenograft (PDX) models. |
| CPG2 Enzyme-Antibody Conjugate | Tumor-specific activation of a non-toxic prodrug derivative. | In vitro activation assays; in vivo models to assess tumor regression and targeted cytotoxicity. google.com |
Innovative Methodologies for Compound Derivatization and Screening
To efficiently explore the therapeutic potential of the this compound scaffold, modern chemical and biological methodologies are required.
Derivatization:
Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of large libraries of analogues, enabling a broad exploration of the chemical space around the core scaffold.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions not easily achievable in batch processes.
Screening:
High-Throughput Screening (HTS): Screening the synthesized library against a wide array of biological targets in an automated fashion can quickly identify promising lead compounds.
High-Content Screening (HCS): This image-based analysis provides more detailed information than traditional HTS, allowing for the simultaneous measurement of multiple cellular parameters (e.g., cytotoxicity, apoptosis, cell cycle arrest).
Computational Modeling: In silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. researchgate.net
Table 5: Modern Methodologies for Drug Discovery
| Methodology | Application to this compound | Advantage |
|---|---|---|
| Parallel Synthesis | Rapidly create a library of derivatives with diverse substitutions on the aromatic rings. | Efficiently explores Structure-Activity Relationships (SAR). |
| High-Throughput Screening (HTS) | Screen the library against a panel of 100+ kinases. | Unbiased and rapid identification of initial hits and potential off-targets. |
| Molecular Docking | Predict binding modes of derivatives in the active site of a putative target protein. | Guides rational drug design and helps explain SAR data. |
| High-Content Screening (HCS) | Assess the phenotypic effects of lead compounds on cancer cells (e.g., morphology, viability). | Provides deeper biological insight beyond simple potency measurements. |
Q & A
Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-3-fluorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the 3,3-diphenylpropylamine intermediate followed by coupling with 3-fluorobenzoic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or TLC .
- Yield optimization : Adjust temperature (0–25°C), stoichiometry (1.2–1.5 eq of acylating agent), and reaction time (4–12 hrs) based on kinetic studies .
Q. How can the structural identity of this compound be confirmed?
Use a combination of analytical techniques:
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., C=O and C-F interactions) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic signals (e.g., aromatic protons at δ 7.1–7.5 ppm, amide NH at δ 8.2–8.5 ppm). ¹⁹F NMR confirms fluorine positioning .
- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular formula (e.g., [M+H]⁺ = 388.1574 for C₂₈H₂₃FNO) .
Q. What safety precautions are essential when handling this compound?
- Toxicity : Classified as harmful if inhaled or ingested. Use fume hoods and PPE (gloves, goggles) during synthesis .
- Storage : Store in airtight containers at –20°C under desiccant to prevent hydrolysis of the amide bond .
- Waste disposal : Neutralize with dilute NaOH (pH >10) before incineration to degrade fluorinated byproducts .
Advanced Research Questions
Q. How do reaction kinetics and solvent polarity influence the stability of this compound under varying pH conditions?
- Kinetic studies : Use UV-Vis spectroscopy to monitor degradation rates. The compound is stable in neutral pH (t½ > 24 hrs at pH 7) but hydrolyzes rapidly under acidic (pH <3, t½ = 2 hrs) or basic (pH >10, t½ = 1.5 hrs) conditions due to amide bond cleavage .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the amide group, while protic solvents (e.g., MeOH) accelerate degradation .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) to minimize variability .
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .
- Dose-response curves : Perform triplicate experiments with EC₅₀ calculations to account for batch-to-batch variability .
Q. How does this compound interact with biological targets such as G-protein-coupled receptors (GPCRs)?
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses with GPCRs (e.g., dopamine D₂ receptor). Key interactions include π-π stacking with diphenyl groups and hydrogen bonding via the amide .
- Functional assays : Measure cAMP inhibition (IC₅₀) or β-arrestin recruitment (BRET assay) to validate target engagement .
- Selectivity screening : Test against off-target receptors (e.g., serotonin 5-HT₂A) to assess specificity .
Q. What are the challenges in designing comparative studies with structural analogs like Prozapine (1-(3,3-diphenylpropyl)hexamethylenimine)?
- Structural modifications : Replace the benzamide group in this compound with hexamethylenimine (as in Prozapine) to evaluate pharmacophore contributions .
- Bioactivity correlation : Compare logP values (e.g., 4.2 vs. 3.8) and membrane permeability (Caco-2 assay) to link hydrophobicity to efficacy .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation differences between analogs .
Methodological Considerations Table
| Aspect | Technique/Approach | Key References |
|---|---|---|
| Synthesis | Multi-step coupling, EDC/HOBt-mediated amidation, inert conditions | |
| Structural Analysis | X-ray crystallography, ¹H/¹³C/¹⁹F NMR, HRMS-ESI | |
| Biological Assays | GPCR docking, cAMP inhibition, β-arrestin recruitment (BRET) | |
| Stability Studies | pH-dependent kinetic profiling, solvent polarity effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
